molecular formula C8H17NO2 B13981190 2-(Isopropyl(oxetan-3-YL)amino)ethan-1-OL

2-(Isopropyl(oxetan-3-YL)amino)ethan-1-OL

Cat. No.: B13981190
M. Wt: 159.23 g/mol
InChI Key: JILHVQVSTGWHHQ-UHFFFAOYSA-N
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Description

2-(Isopropyl(oxetan-3-YL)amino)ethan-1-OL is a chemical compound with the molecular formula C8H17NO2 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an isopropyl group attached to an aminoethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl(oxetan-3-YL)amino)ethan-1-OL typically involves the reaction of oxetane derivatives with isopropylamine and ethanolamine. One common method is the nucleophilic substitution reaction where oxetane is reacted with isopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl(oxetan-3-YL)amino)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Isopropyl(oxetan-3-YL)amino)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Isopropyl(oxetan-3-YL)amino)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The isopropyl group and aminoethanol backbone contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxetan-3-yl)ethan-1-ol: This compound has a similar oxetane ring structure but lacks the isopropyl group.

    Oxetan-3-ol: A simpler oxetane derivative with a hydroxyl group.

    Thietan-3-ol: A sulfur analog of oxetan-3-ol with a thietane ring.

Uniqueness

2-(Isopropyl(oxetan-3-YL)amino)ethan-1-OL is unique due to the presence of both the isopropyl group and the oxetane ring, which confer distinct physicochemical properties and reactivity. These structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-[oxetan-3-yl(propan-2-yl)amino]ethanol

InChI

InChI=1S/C8H17NO2/c1-7(2)9(3-4-10)8-5-11-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

JILHVQVSTGWHHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCO)C1COC1

Origin of Product

United States

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